

Spectroscopic Profile of 2-Iodo-2-methylbutane: A Technical Guide

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Compound of Interest

Compound Name: **2-Iodo-2-methylbutane**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodo-2-methylbutane** (tert-amyl iodide), a key organohalogen compound. The information presented herein is essential for its identification, characterization, and application in synthetic chemistry and drug development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

- IUPAC Name: **2-Iodo-2-methylbutane**
- Synonyms: tert-Amyl iodide, Butane, 2-iodo-2-methyl-
- CAS Number: 594-38-7[[1](#)]
- Molecular Formula: C₅H₁₁I[[1](#)][[2](#)]
- Molecular Weight: 198.05 g/mol [[1](#)][[2](#)][[3](#)]

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Iodo-2-methylbutane**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Iodo-2-methylbutane**, the predicted ¹H and ¹³C NMR data are presented below. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for **2-Iodo-2-methylbutane** (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.8 - 2.0	Quartet	2H	-CH ₂ -
~1.7 - 1.9	Singlet	6H	2 x -CH ₃ (on C-I)
~0.9 - 1.1	Triplet	3H	-CH ₃ (of ethyl)

Table 2: Predicted ¹³C NMR Data for **2-Iodo-2-methylbutane** (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~40 - 50	Quaternary	-C-I
~35 - 45	Methylene	-CH ₂ -
~30 - 40	Methyl	2 x -CH ₃ (on C-I)
~8 - 15	Methyl	-CH ₃ (of ethyl)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for **2-Iodo-2-methylbutane** are listed below, based on characteristic frequencies for alkyl halides.

Table 3: Key IR Absorption Bands for **2-Iodo-2-methylbutane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
2975 - 2845	Strong	C-H stretch (alkane)
1470 - 1365	Medium	C-H bend (alkane)
600 - 500	Strong	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major fragments for **2-Iodo-2-methylbutane** upon electron ionization are detailed below.

Table 4: Major Mass Spectrometry Fragments for **2-Iodo-2-methylbutane**

m/z Ratio	Proposed Fragment Ion	Significance
198	[C ₅ H ₁₁ I] ⁺	Molecular Ion (M ⁺)
127	[I] ⁺	Iodine cation
71	[C ₅ H ₁₁] ⁺ (tert-amyl cation)	Loss of Iodine radical
43	[C ₃ H ₇] ⁺ (isopropyl cation)	Fragmentation of the alkyl chain
29	[C ₂ H ₅] ⁺ (ethyl cation)	Fragmentation of the alkyl chain

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid alkyl halides like **2-Iodo-2-methylbutane**.

NMR Spectroscopy

- Sample Preparation: A small amount of **2-Iodo-2-methylbutane** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

- Internal Standard: A small quantity of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

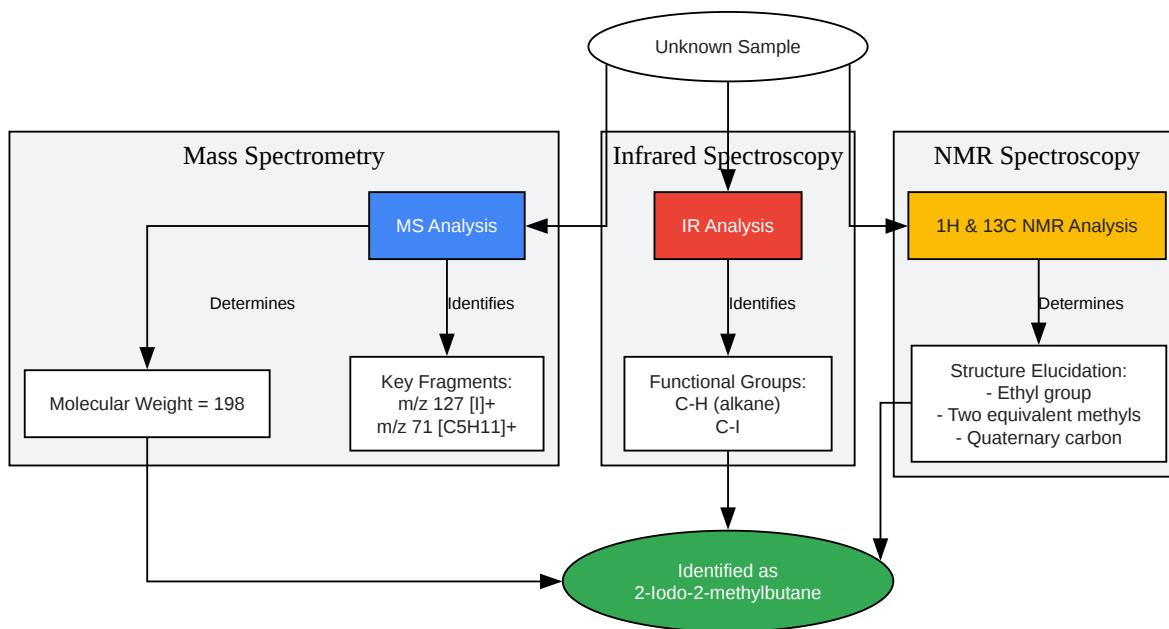
- Sample Preparation (Liquid Film): A drop of neat **2-Iodo-2-methylbutane** is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
- Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded by passing a beam of infrared radiation through the sample. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Iodo-2-methylbutane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from any impurities on a capillary column.
- MS Analysis: As the **2-Iodo-2-methylbutane** elutes from the GC column, it enters the mass spectrometer.
- Ionization: The molecules are ionized, typically by electron impact (EI), which causes fragmentation.
- Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown compound, culminating in the characterization of **2-Iodo-2-methylbutane**.



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Caption: Workflow for the spectroscopic identification of **2-Iodo-2-methylbutane**.

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